

The Versatile Lactam: Harnessing 6-Methylpiperidin-2-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methylpiperidin-2-one**

Cat. No.: **B167070**

[Get Quote](#)

Introduction: In the landscape of synthetic organic chemistry, the piperidine scaffold holds a place of prominence, forming the core of numerous pharmaceuticals and biologically active natural products.^{[1][2]} Among the diverse array of piperidine-based building blocks, **6-methylpiperidin-2-one**, a simple yet versatile lactam, has emerged as a valuable starting material for the construction of complex molecular architectures. Its strategic placement of a methyl group and a reactive lactam functionality provides a unique handle for a variety of chemical transformations, enabling the synthesis of a wide spectrum of functionalized molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of **6-methylpiperidin-2-one** in organic synthesis, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Reactivity

6-Methylpiperidin-2-one is a six-membered cyclic amide with a molecular formula of C₆H₁₁NO.^[3] The presence of the lactam ring imparts specific reactivity patterns. The nitrogen atom can be acylated or alkylated, while the α -protons to the carbonyl group are susceptible to deprotonation, allowing for a range of condensation and alkylation reactions. The methyl group at the 6-position introduces a chiral center when the molecule is appropriately substituted, making it a valuable precursor for asymmetric synthesis.

Property	Value
Molecular Formula	C ₆ H ₁₁ NO
Molecular Weight	113.16 g/mol
CAS Number	4775-98-8
Appearance	White to off-white crystalline solid
Melting Point	87.2-88 °C
Boiling Point	254 °C at 760 mmHg

Synthetic Applications and Protocols

The utility of **6-methylpiperidin-2-one** as a synthetic building block is demonstrated through its successful application in a variety of reaction types, including N-functionalization, α -carbon functionalization, and more complex cascade reactions for the synthesis of bioactive molecules.

N-Functionalization: Acylation and Alkylation

The lactam nitrogen of **6-methylpiperidin-2-one** can be readily functionalized through acylation and alkylation reactions, providing a straightforward entry into a diverse array of N-substituted piperidinones. These derivatives are valuable intermediates in medicinal chemistry. [4]

This protocol details the N-acetylation of **6-methylpiperidin-2-one** using acetic anhydride.

Materials:

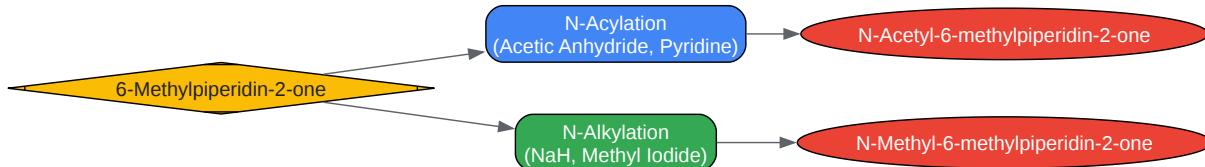
- **6-Methylpiperidin-2-one**
- Acetic anhydride
- Pyridine (catalyst)
- Dichloromethane (DCM)

- 1 M HCl
- Saturated aqueous NaHCO₃
- Brine
- Anhydrous Na₂SO₄

Procedure:

- In a round-bottom flask, dissolve **6-methylpiperidin-2-one** (1.0 eq) in dichloromethane.
- Add a catalytic amount of pyridine (0.1 eq).
- To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-acetyl-**6-methylpiperidin-2-one**.
- Purify the crude product by flash column chromatography on silica gel.

This protocol describes the N-methylation of **6-methylpiperidin-2-one** using methyl iodide.[\[5\]](#)


Materials:

- **6-Methylpiperidin-2-one**
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Methyl iodide (CH₃I)
- Anhydrous N,N-Dimethylformamide (DMF)

- Saturated aqueous NH₄Cl
- Diethyl ether
- Brine
- Anhydrous MgSO₄

Procedure:

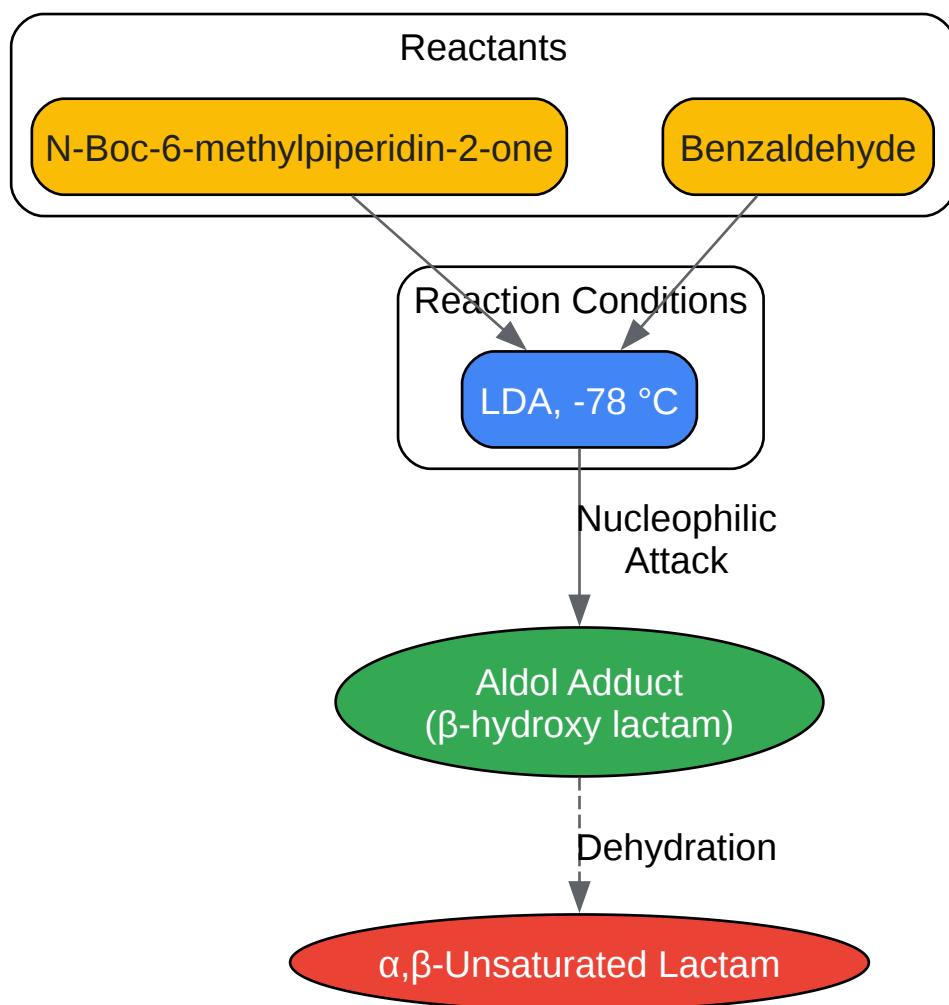
- To a stirred suspension of NaH (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of **6-methylpiperidin-2-one** (1.0 eq) in anhydrous DMF dropwise.
- Stir the mixture at 0 °C for 30 minutes.
- Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
- Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or flash column chromatography to yield N-methyl-**6-methylpiperidin-2-one**.

[Click to download full resolution via product page](#)*N-Functionalization of 6-Methylpiperidin-2-one.*

α -Carbon Functionalization: Aldol-Type Condensation

The α -protons of **6-methylpiperidin-2-one** are acidic enough to be removed by a suitable base, forming an enolate that can participate in various carbon-carbon bond-forming reactions, such as aldol-type condensations with aldehydes.[\[6\]](#)[\[7\]](#)[\[8\]](#)

This protocol outlines the base-catalyzed condensation of N-protected **6-methylpiperidin-2-one** with benzaldehyde. An N-protecting group is often necessary to prevent side reactions involving the lactam nitrogen.


Materials:

- N-Boc-**6-methylpiperidin-2-one** (prepared from **6-methylpiperidin-2-one**)
- Benzaldehyde
- Lithium diisopropylamide (LDA)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous NH₄Cl
- Ethyl acetate
- Brine
- Anhydrous MgSO₄

Procedure:

- Prepare a solution of LDA in anhydrous THF.
- In a separate flask under an inert atmosphere, dissolve N-Boc-**6-methylpiperidin-2-one** (1.0 eq) in anhydrous THF and cool to -78 °C.

- Slowly add the LDA solution (1.1 eq) to the piperidinone solution at -78 °C and stir for 1 hour to generate the enolate.
- Add benzaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.
- Stir the reaction at -78 °C and monitor by TLC.
- Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
- Allow the mixture to warm to room temperature and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography to obtain the aldol addition product. Note that this product may undergo spontaneous or acid/base-catalyzed dehydration to the corresponding α,β -unsaturated lactam.

[Click to download full resolution via product page](#)

Aldol-Type Condensation Pathway.

Application in the Synthesis of Bioactive Molecules: The Case of (S)-(+)-Coniine

The versatility of **6-methylpiperidin-2-one** derivatives is highlighted in the enantioselective synthesis of natural products. A notable example is the synthesis of the piperidine alkaloid (S)-(+)-coniine, a neurotoxin found in poison hemlock.^{[9][10][11]} This synthesis showcases the power of modern synthetic methodologies, including asymmetric synthesis and ring-closing metathesis, starting from a chiral derivative of 6-arylpiperidin-2-one.

The general strategy involves the diastereoselective addition of allyllithium to a chiral SAMP hydrazone, followed by N-acylation and a subsequent ring-closing metathesis to form a cyclic

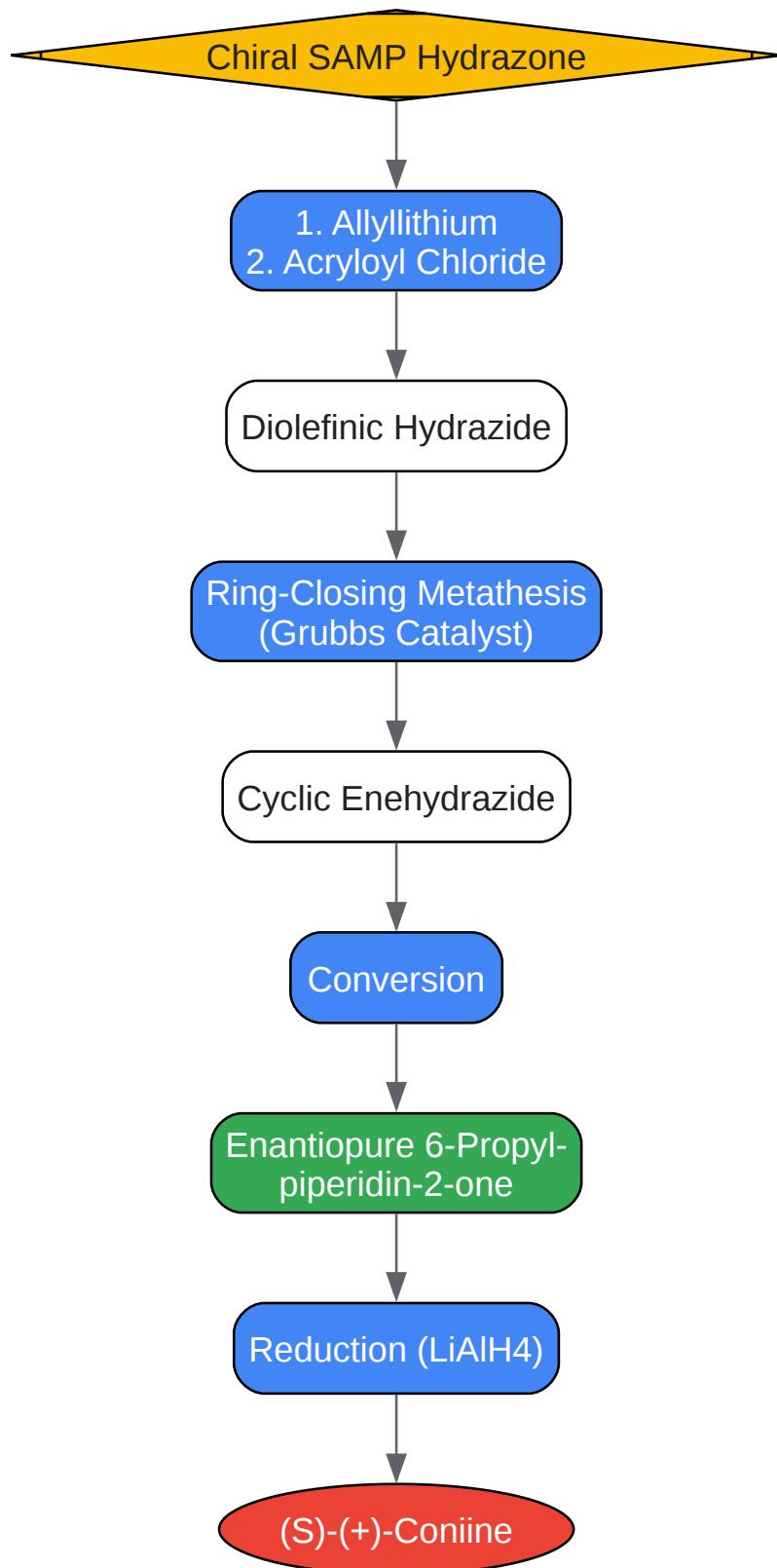
enehydrazide. This intermediate is then converted to the enantiopure 6-alkyl- or 6-aryl piperidin-2-one, which serves as a key precursor to (S)-(+)-coniine.[\[10\]](#)

This protocol is a simplified representation of the key transformations involved in the synthesis of a chiral piperidin-2-one precursor for (S)-(+)-coniine, based on the literature.[\[10\]](#)

Step A: Diastereoselective Allylation and Acylation

- A chiral SAMP hydrazone derived from an appropriate aldehyde is treated with allyllithium at low temperature to achieve a highly diastereoselective addition.
- The resulting hydrazide is then acylated with acryloyl chloride to introduce the second olefinic moiety.

Step B: Ring-Closing Metathesis (RCM)


- The diolefinic hydrazide from Step A is subjected to ring-closing metathesis using a Grubbs catalyst to form the cyclic enehydrazide.

Step C: Conversion to the Chiral Piperidin-2-one

- The cyclic enehydrazide is then converted to the corresponding virtually enantiopure 6-substituted piperidin-2-one through a series of transformations including cleavage of the N-N bond.

Step D: Reduction to (S)-(+)-Coniine

- The chiral piperidin-2-one is then reduced to the final target molecule, (S)-(+)-coniine, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH_4).[\[12\]](#)

[Click to download full resolution via product page](#)

Synthetic Strategy towards (S)-(+)-Coniine.

Conclusion

6-Methylpiperidin-2-one stands as a testament to the synthetic power inherent in seemingly simple cyclic structures. Its accessible functional handles pave the way for a multitude of synthetic transformations, making it an invaluable building block for the construction of diverse and complex molecular targets. The protocols and applications detailed in this note are intended to serve as a practical guide for chemists in academia and industry, fostering further innovation in the application of this versatile lactam in the pursuit of novel chemical entities with significant biological and pharmaceutical potential.

References

- Lebrun, S., Couture, A., Deniau, E., & Grandclaudon, P. (2007). Asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones. Enantioselective synthesis of (S)-(+)-coniine. *Organic letters*, 9(13), 2473–2476. [\[Link\]](#)
- Lebrun, S., Couture, A., Deniau, E., & Grandclaudon, P. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine. *Organic Letters*, 9(13), 2473-2476. [\[Link\]](#)
- Tomić, S., Petrović, G., & Stanković, S. (2010). synthetic approaches to coniine and other 2-alkyl piperidines. *Journal of the Serbian Chemical Society*, 75(1), 129-156. [\[Link\]](#)
- Comins, D. L., & Dehghani, A. (1992). Recent advances in the synthesis of piperidones and piperidines. *Tetrahedron*, 48(43), 9441-9472. [\[Link\]](#)
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *International journal of molecular sciences*, 24(3), 2937. [\[Link\]](#)
- Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. *Angewandte Chemie International Edition*, 48(14), 2623-2626. [\[Link\]](#)
- Mao, C. L., & Hauser, C. R. (1971). 3-n-BUTYL-2,4-PENTANEDIONE. *Organic Syntheses*, 51, 90. [\[Link\]](#)
- ResearchGate. (2017).
- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [\[Link\]](#)
- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2022).
- Organic Syntheses. (n.d.). 4-PHENYL-3-BUTEN-2-ONE. [\[Link\]](#)
- Synthesis and Olfactory Evaluation of Bulky Moiety-Modified Analogues to the Sandalwood Odorant Polysantol. (2010). *Molecules*. [\[Link\]](#)

- The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. (2021). Molecules. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. [Link]
- Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β -amyloid aggregation and inflammation mediated neurotoxicity. (2016). Bioorganic & Medicinal Chemistry. [Link]
- Magritek. (n.d.).
- Deslongchamps, P., & Valenta, Z. (1974). Alkylation of 1-Methyl-2-piperidones. Canadian Journal of Chemistry, 52(18), 3206-3208. [Link]
- NaBH4 Reduction of Ketone to Alcohol. (n.d.). [Link]
- Organic Syntheses. (n.d.). METHYL IODIDE. [Link]
- D'Arcy, R., & Casy, A. F. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(21), 3643-3647. [Link]
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers in Chemistry. [Link]
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers in Chemistry, 9, 769359. [Link]
- Chemistry LibreTexts. (2020). 23.
- Recent Advances in the Synthesis of Piperidones and Piperidines. (2003). Tetrahedron. [Link]
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2021). Research Square. [Link]
- N -Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2. (2023).
- Adichemistry. (n.d.).
- Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. (2018).
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Coniine - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β -amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. magritek.com [magritek.com]
- 9. Asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones. Enantioselective synthesis of (S)-(+)-coniine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [The Versatile Lactam: Harnessing 6-Methylpiperidin-2-one in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167070#using-6-methylpiperidin-2-one-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com